molecular formula C4H6F2N2 B12978103 2,2-Difluorocyclopropanecarboximidamide

2,2-Difluorocyclopropanecarboximidamide

Cat. No.: B12978103
M. Wt: 120.10 g/mol
InChI Key: DENGLMBZGHQPEY-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropanecarboximidamide is a fluorinated organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclopropanation reactions using commercially available fluorinated reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopropanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different fluorinated cyclopropane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2-Difluorocyclopropanecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropanecarboximidamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic distribution and reactivity, leading to interactions with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropanecarboxylic acid
  • 2,2-Difluorocyclopropanecarboxamide
  • 2,2-Difluorocyclopropanecarboxylate esters

Comparison: Compared to these similar compounds, 2,2-Difluorocyclopropanecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H6F2N2

Molecular Weight

120.10 g/mol

IUPAC Name

2,2-difluorocyclopropane-1-carboximidamide

InChI

InChI=1S/C4H6F2N2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H3,7,8)

InChI Key

DENGLMBZGHQPEY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C(=N)N

Origin of Product

United States

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